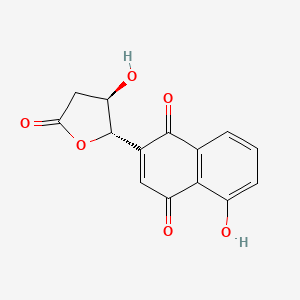
Juglomycin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Juglomycin B is a naphthoquinone antibiotic isolated from the bacterium Streptomyces achromogenes. It is known for its broad-spectrum antibacterial and cytotoxic activities. This compound is part of the juglomycin family, which includes several derivatives with similar structures and biological activities .
准备方法
Synthetic Routes and Reaction Conditions: Juglomycin B can be synthesized through a series of chemical reactions involving naphthoquinone intermediates. The synthetic route typically involves the formation of a key building block from a chiral pool material, followed by a series of reactions such as Dötz benzannulation, oxa-Pictet-Spengler reaction, and epimerization .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces achromogenes under controlled conditions. The bacterium is cultured in a suitable medium, and the compound is extracted and purified using various chromatographic techniques .
化学反应分析
Types of Reactions: Juglomycin B undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as Juglomycin A, Juglomycin C, and other related naphthoquinones .
科学研究应用
Juglomycin B is a naturally occurring 1,4-naphthoquinone antibiotic isolated from Streptomyces species . It is a diastereomer of Juglomycin A, differing in stereochemistry at the 4' position . While research on Juglomycin A is more extensive, this compound has demonstrated biological activities, particularly antibacterial properties .
Antibacterial Activity
This compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria . Specifically, it has shown activity against Bacillus subtilis, Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli . In one study, this compound displayed antibacterial activity against Bacillus brevis, though Juglomycin Z was ten times more potent against this bacterium .
| Bacterium | Activity | Ref |
|---|---|---|
| Bacillus subtilis | Susceptible | |
| Staphylococcus aureus | Susceptible | |
| Streptococcus pneumoniae | Susceptible | |
| Escherichia coli | Susceptible |
Biosynthesis
Juglomycins A and B are believed to be biogenetically related to other naphthoquinone dimers like juglorubin, juglorescein, and juglocombins A/B, which are derived from juglomycin C . A plausible biosynthetic pathway has been proposed for obtaining juglorubin from juglomycin C .
Structural Elucidation
作用机制
Juglomycin B exerts its effects by inhibiting bacterial transcription and translation processes. It interferes with the synthesis of essential proteins and nucleic acids, leading to the death of bacterial cells. The compound also disrupts biofilm formation and reduces bacterial motility, further enhancing its antibacterial activity .
相似化合物的比较
Juglomycin A: Another naphthoquinone antibiotic with similar antibacterial properties.
Kalafungin: A related compound with antifungal activity.
Frenolicin B: Known for its cytotoxic effects on cancer cells.
Uniqueness: Juglomycin B is unique due to its broad-spectrum antibacterial activity and its ability to inhibit biofilm formation. Its structural features and biological activities make it a valuable compound for developing new antibiotics and therapeutic agents .
属性
CAS 编号 |
38637-89-7 |
|---|---|
分子式 |
C14H10O6 |
分子量 |
274.22 g/mol |
IUPAC 名称 |
5-hydroxy-2-[(2S,3R)-3-hydroxy-5-oxooxolan-2-yl]naphthalene-1,4-dione |
InChI |
InChI=1S/C14H10O6/c15-8-3-1-2-6-12(8)9(16)4-7(13(6)19)14-10(17)5-11(18)20-14/h1-4,10,14-15,17H,5H2/t10-,14+/m1/s1 |
InChI 键 |
JUTDGBUUAXODBT-YGRLFVJLSA-N |
手性 SMILES |
C1[C@H]([C@@H](OC1=O)C2=CC(=O)C3=C(C2=O)C=CC=C3O)O |
规范 SMILES |
C1C(C(OC1=O)C2=CC(=O)C3=C(C2=O)C=CC=C3O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















